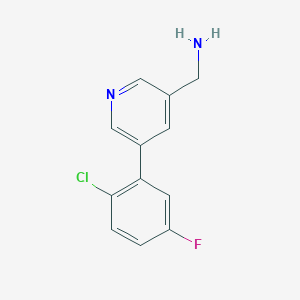![molecular formula C12H13N3O2 B11873961 ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate typically involves the reaction of indole-3-carboxaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product with high yield. The reaction can be represented as follows:
Indole-3-carboxaldehyde+Ethyl carbamate→Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Ethyl N-[(Z)-1H-indol-3-ylmethylamino]carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, and the presence of the carbamate group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can be compared with other indole-based carbamates, such as:
- Mthis compound
- Propyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
These compounds share similar structural features but differ in the alkyl group attached to the carbamate. The ethyl derivative may exhibit different physical and chemical properties, such as solubility and reactivity, compared to its methyl and propyl counterparts. This uniqueness can be attributed to the specific interactions of the ethyl group with the surrounding environment.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)/b14-8- |
InChIキー |
VBGDKFQXGPPXFG-ZSOIEALJSA-N |
異性体SMILES |
CCOC(=O)N/N=C\C1=CNC2=CC=CC=C21 |
正規SMILES |
CCOC(=O)NN=CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)


![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)

![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)

